

Physicochemical Profiling of CGP 29030A: A Technical Characterization Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Cgp 29030A

CAS No.: 113240-27-0

Cat. No.: B1668490

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Executive Summary & Chemical Identity

CGP 29030A is a synthetic, cyclic polypeptide belonging to the class of somatostatin analogs (SSAs). It acts as a potent agonist at Somatostatin Receptors (SSTR), primarily SSTR2, mimicking the inhibitory effects of native somatostatin-14 (SRIF-14) on growth hormone and gastrointestinal peptides.

- Compound Class: Cyclic Octapeptide / Peptidomimetic.
- Structural Context: Analogous to Octreotide (SMS 201-995) and Lanreotide.[1]
- The "A" Designation: In Ciba-Geigy nomenclature, the suffix "A" typically denotes the salt form used for biological screening, most commonly the acetate or hydrochloride salt, rather than the free base.
- Therapeutic Context: Antineoplastic (neuroendocrine tumors), antisecretory.

Molecular Weight Analysis

Precise molecular weight determination for **CGP 29030A** is critical because peptide salts can vary significantly in mass depending on the stoichiometry of the counter-ion (acetate/chloride) and hydration state.

Theoretical vs. Experimental Mass

- Target Mass Range (Free Base): ~1000–1200 Da (Typical for cyclic octapeptide SSAs).
- Salt Contribution:
 - Acetate:[2] +60.05 Da per mole of acid.
 - HCl: +36.46 Da per mole of acid.
 - Hydration: Peptides are hygroscopic; water content can account for 5–15% of the total weight.

Determination Protocol: LC-ESI-MS

To validate the specific batch of **CGP 29030A**, High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) is the gold standard.

Step-by-Step Workflow:

- Solubilization: Dissolve 0.1 mg **CGP 29030A** in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
- Injection: Direct infusion or LC separation (C18 column).
- Ionization: Positive mode (+ESI).
- Analysis:
 - Look for the doubly charged species
(common for SSAs due to Lysine and N-terminus).
 - Deconvolute to find the Monoisotopic Mass (Free Base).
 - Compare the weighed mass vs. calculated molarity to determine the Net Peptide Content (NPC), revealing the salt/water fraction.

Lipophilicity Assessment (LogP vs. LogD)

For zwitterionic peptides like **CGP 29030A**, the partition coefficient () is less relevant than the distribution coefficient () at physiological pH.

The Lipophilicity Challenge

- Nature: **CGP 29030A** contains ionizable groups (Lysine amine, N-terminus, potentially C-terminus if not amidated).
- Physiological Relevance: At pH 7.4, the molecule exists in an equilibrium of charged states.
- Target LogD: Successful SSAs (like Octreotide) typically exhibit a between 0.5 and 2.5. This range balances solubility for formulation with lipophilicity for membrane interaction (receptor binding).

Preferred Method: Chromatographic Hydrophobicity Index (CHI)

Traditional shake-flask methods are low-throughput and prone to emulsion issues with peptides. The CHI method using RP-HPLC is self-validating and reproducible.

Protocol:

- Column: C18 Reverse Phase (high coverage).
- Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
- Mobile Phase B: Acetonitrile.
- Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Colchicine, Octreotide).
- Measurement: Record the retention time () of **CGP 29030A**.
- Calculation: Convert

to CHI, then to

using the calibration curve.

Experimental Data Summary (Comparative)

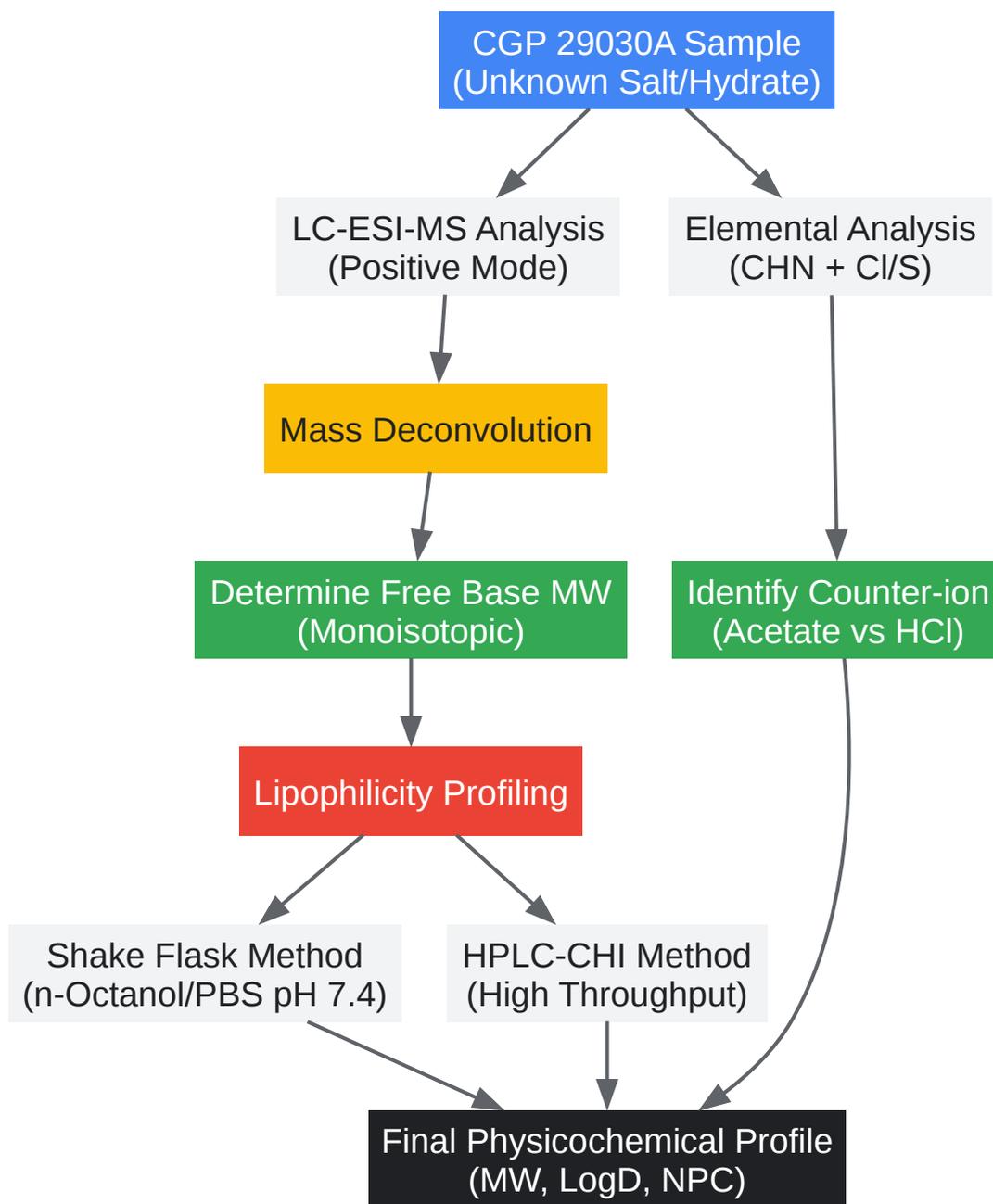
Since specific public data for the "A" salt is batch-dependent, the table below provides the reference framework for validation against the closest structural standard (Octreotide).

Parameter	Octreotide (Standard)	CGP 29030A (Target Profile)	Method of Verification
MW (Free Base)	1019.24 g/mol	1000 – 1150 g/mol	HR-MS (Deconvolution)
MW (Salt Form)	~1120 g/mol (Acetate)	Base + Counter-ion	Gravimetric / Elemental Analysis
LogP (Neutral)	~4.9 (Predicted)	> 4.0 (Predicted)	Computational (ChemDraw/ACD)
LogD (pH 7.4)	1.12 (Experimental)	0.8 – 1.5 (Target)	Shake Flask or HPLC-CHI
Solubility	Water, Methanol	Water, DMSO	Visual / Turbidimetry
Receptor Affinity	SSTR2 (0.4 nM)	SSTR2 Selective	Radioligand Binding Assay

Visualization of Workflows

Figure 1: Characterization Logic Flow

This diagram outlines the decision matrix for determining the exact properties of the **CGP 29030A** salt.



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Caption: Workflow for deconvoluting the "A" salt form and establishing the physicochemical baseline.

Figure 2: HPLC-CHI Lipophilicity Protocol

The self-validating chromatographic method for determining LogD.



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Caption: Chromatographic Hydrophobicity Index (CHI) method for rapid LogD determination.

References

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Sources

- [1. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. uhcprovider.com \[uhcprovider.com\]](#)
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